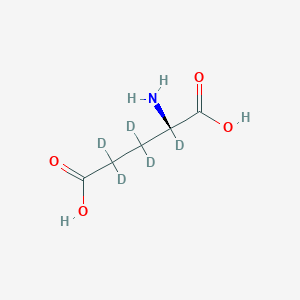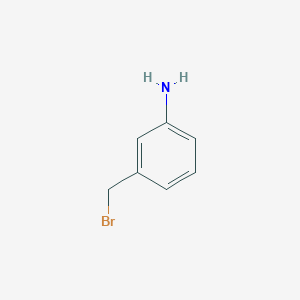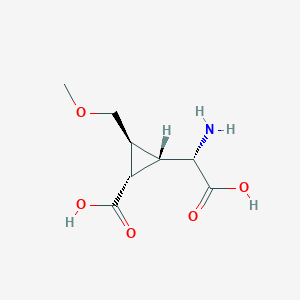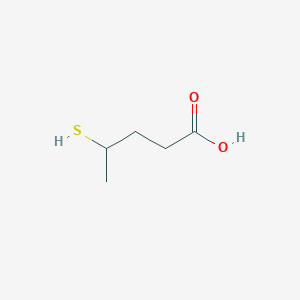![molecular formula C6H9NO5 B137052 (2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde CAS No. 127538-26-5](/img/structure/B137052.png)
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde is a chemical compound that belongs to the family of amino acids. It is commonly known as DOPA aldehyde and is used in various scientific research applications. This compound has gained significant attention due to its unique biochemical and physiological effects, which have potential implications in the field of medicine and biotechnology.
作用机制
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde acts as a precursor for the synthesis of various neurotransmitters. It is converted to dopamine through the action of the enzyme L-aromatic amino acid decarboxylase (AADC). Dopamine is then further metabolized to norepinephrine and epinephrine. These neurotransmitters play a crucial role in the regulation of mood, behavior, and cognitive function.
生化和生理效应
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, norepinephrine, and epinephrine in the brain, which can improve mood, cognitive function, and behavior. It has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
实验室实验的优点和局限性
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has several advantages for lab experiments. It is readily available and can be synthesized using a relatively simple process. It is also stable and can be stored for extended periods without significant degradation. However, there are some limitations to its use in lab experiments. It is highly reactive and can undergo spontaneous oxidation, which can lead to the formation of unwanted byproducts. It is also sensitive to pH and temperature changes, which can affect its stability and reactivity.
未来方向
There are several future directions for the use of ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde in scientific research. One potential application is in the development of new therapeutic agents for neurological disorders such as Parkinson's disease and depression. It can also be used as a tool for studying the role of neurotransmitters in various physiological and pathological processes. Furthermore, it can be used in the development of new methods for the synthesis of other amino acids and neurotransmitters.
合成方法
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde can be synthesized through a multi-step process starting from L-tyrosine. The first step involves the oxidation of L-tyrosine to L-DOPA, which is then converted to 3,4-dihydroxyphenylacetaldehyde (DOPAL) through a decarboxylation reaction. DOPAL is then oxidized to ((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde using an oxidizing agent such as sodium periodate.
科学研究应用
((2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde has been extensively used in scientific research for its potential applications in medicine and biotechnology. It has been studied for its role in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and epinephrine. It has also been investigated for its potential use as a therapeutic agent for Parkinson's disease, depression, and other neurological disorders.
属性
CAS 编号 |
127538-26-5 |
|---|---|
产品名称 |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
分子式 |
C6H9NO5 |
分子量 |
175.14 g/mol |
IUPAC 名称 |
(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C6H9NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h1-5,9-11H,(H,7,12)/t2-,3+,4-,5-/m0/s1 |
InChI 键 |
FHKFDIXUQHBUAP-QTBDOELSSA-N |
手性 SMILES |
C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)N1)O)O)O |
SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
规范 SMILES |
C(=O)C(C1C(C(C(=O)N1)O)O)O |
同义词 |
2-Pyrrolidineacetaldehyde,-alpha-,3,4-trihydroxy-5-oxo-,[2S-[2-alpha-(S*),3-alpha-,4-alpha-]]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



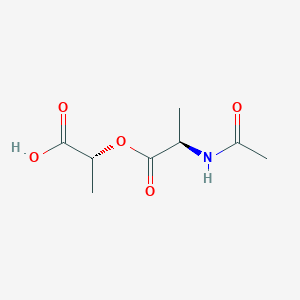
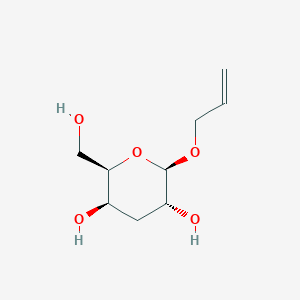
![Methyl 2-[(3-acetyloxy-4,5-dimethoxyoxan-2-yl)methoxy]acetate](/img/structure/B136979.png)
![8-Methyl-7-methylidene-1,4-dioxaspiro[4.4]non-8-ene](/img/structure/B136981.png)
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile](/img/structure/B136983.png)
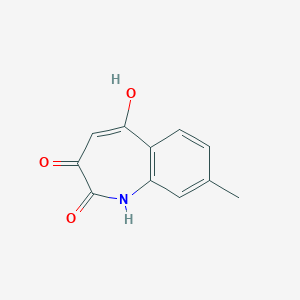
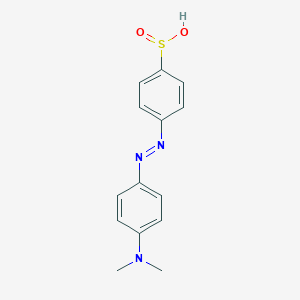
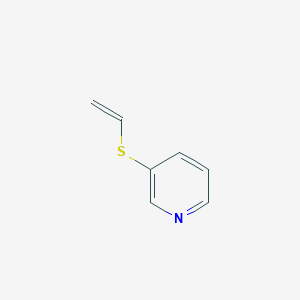
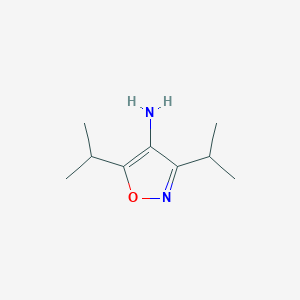
![(2S)-2-amino-5-[[(2R)-2-amino-3-[[3-(2-aminoethyl)-4,5-dioxo-1H-indol-7-yl]sulfanyl]propanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B136992.png)
